molecular formula C18H24ClN3O3 B5574349 (1S,5R)-3-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5574349
M. Wt: 365.9 g/mol
InChI Key: AIVIWVHRLCWDAE-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-3-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-3-[3-(3-chloro-5-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one is 365.1506193 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study conducted by Fernández et al. (1995) explored the synthesis and structural analysis of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, closely related to the compound . Their research utilized NMR spectroscopy and X-ray diffraction, revealing that these compounds typically adopt a chair-chair conformation with equatorial N-substituents. This structural insight is critical for understanding the conformational behavior of similar diazabicyclo compounds (Fernández et al., 1995).

Antitumor Activity

The compound's close relative, synthesized and studied by Stevens et al. (1984), displayed curative activity against L-1210 and P388 leukemia. This suggests potential antitumor applications for similar compounds. Their work highlighted the possibility of these compounds acting as prodrug modifications, opening avenues for exploring the antitumor potential of (1S*,5R*)-3-[3-(3-chloro-5-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one (Stevens et al., 1984).

Cytotoxic Activity and Receptor Affinity

In a study by Geiger et al. (2007), the synthesis of stereoisomeric alcohols and methyl ethers related to the compound of interest showed significant σ1 receptor affinity. Notably, these substances inhibited the growth of human tumor cell lines, indicating a potential application in cancer treatment (Geiger et al., 2007).

Antiarrhythmic Activity

Research by Garrison et al. (1996) on 3,7-diheterabicyclo[3.3.1]nonanes, structurally similar to the compound , exhibited class III antiarrhythmic activity. This suggests possible applications in developing treatments for heart rhythm disorders (Garrison et al., 1996).

Coordination Chemistry

A study by Comba et al. (2016) on hexadentate picolinic acid-based bispidine ligands, related to diazabicyclo compounds, explored their coordination chemistry with various metal ions. This research could inform the development of metal-based therapeutic agents or diagnostic tools (Comba et al., 2016).

Properties

IUPAC Name

(1S,5R)-3-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O3/c1-12(2)7-8-22-14-4-3-13(18(22)24)10-21(11-14)17(23)6-5-15-9-16(19)20-25-15/h7,9,13-14H,3-6,8,10-11H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVIWVHRLCWDAE-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CCC3=CC(=NO3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC3=CC(=NO3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.